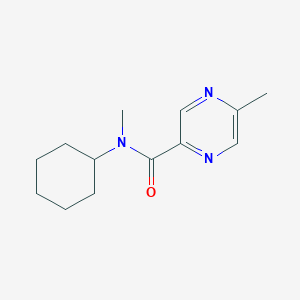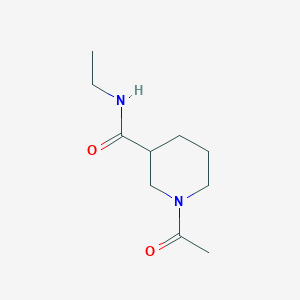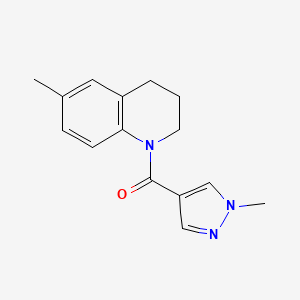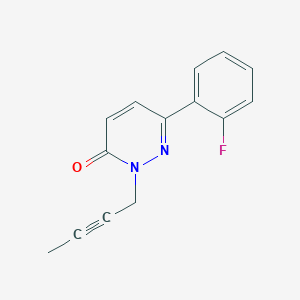
2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide is not fully understood. However, studies have suggested that it may inhibit the growth of bacteria and fungi by disrupting the cell wall synthesis. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide has a low toxicity profile and does not cause significant adverse effects in animal models. It has been shown to reduce inflammation and modulate the immune system by suppressing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide in lab experiments is its low toxicity profile. This makes it a suitable candidate for in vitro and in vivo studies. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its potential applications in certain fields.
Direcciones Futuras
There are several future directions for research on 2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide. One area of interest is its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as immunology and microbiology.
In conclusion, 2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide is a chemical compound that has shown potential applications in scientific research. Its low toxicity profile and diverse range of potential applications make it a promising candidate for further investigation. However, further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide involves the reaction of 4-ethylphenylacetic acid with tert-butyl carbazate, followed by the addition of sodium nitrite and sodium azide. The resulting compound is then treated with acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
The potential applications of 2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide in scientific research are diverse. This compound has been studied for its antibacterial and antifungal properties, as well as its potential use in cancer therapy. Additionally, it has been investigated for its ability to modulate the immune system and reduce inflammation.
Propiedades
IUPAC Name |
2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-5-11-6-8-12(9-7-11)16-13(21)10-20-14(15(2,3)4)17-18-19-20/h6-9H,5,10H2,1-4H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUSYJVLPGGLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=NN=N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide](/img/structure/B7565230.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine-1-carboxamide](/img/structure/B7565232.png)
![2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7565234.png)

![4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile](/img/structure/B7565259.png)
![1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea](/img/structure/B7565260.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7565269.png)
![7-(4-Phenylphenoxy)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7565275.png)



![3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,1-diethylurea](/img/structure/B7565315.png)
